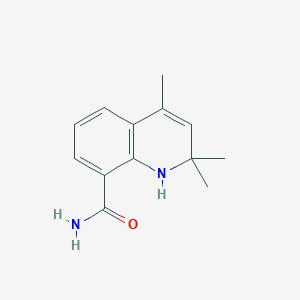

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C13H16N2O |

|---|---|

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

2,2,4-trimethyl-1H-quinoline-8-carboxamide |

InChI |

InChI=1S/C13H16N2O/c1-8-7-13(2,3)15-11-9(8)5-4-6-10(11)12(14)16/h4-7,15H,1-3H3,(H2,14,16) |

InChI-Schlüssel |

PBZYXHIDBAIULJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(NC2=C1C=CC=C2C(=O)N)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acid-Catalyzed Condensation of Aniline and Acetone

The foundational step involves condensing aniline with acetone derivatives (e.g., acetone, mesityl oxide) under acidic conditions. Hydrochloric acid (HCl) or iodine catalysts traditionally yield monomeric 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) but suffer from low selectivity (19–64% monomer yield). Modern approaches employ heterogeneous catalysts such as Ca²⁺/Sn²⁺-exchanged tungstophosphoric acid supported on γ-Al₂O₃, achieving 96% TMQ yield under optimized conditions (110°C, 6 hours, toluene solvent). Zeolite-based catalysts (e.g., E4a clinoptilolite) further enhance selectivity by restricting side reactions via pore-size effects.

Alternative Catalytic Systems

Fluorinated catalysts like HF-BF₃ mixtures (molar ratio 1:1–2:1) enable high-yield TMQ synthesis (79–89%) at milder temperatures (80–140°C). These systems minimize polymerization byproducts, with catalyst loading critical: 0.01–0.07 moles per mole of aniline ensures efficient conversion without excessive costs.

Functionalization at the 8-Position: Carboxylic Acid Intermediate

Vilsmeier-Haack Formylation

The 8-carboxamide group is introduced via formylation followed by oxidation and amidation. The Vilsmeier-Haack reaction using POCl₃ and DMF regioselectively installs a formyl group at the 8-position of TMQ, yielding 2,2,4-trimethyl-1,2-dihydroquinoline-8-carbaldehyde. Key parameters include:

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid using H₂O₂ in alkaline media (50–80°C, 3–6 hours). Yields exceed 85% when using catalytic NaOH (0.1–0.3 eq), with side products minimized by avoiding excess base.

Amide Bond Formation Strategies

Coupling Reagent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) activates the carboxylic acid for nucleophilic attack by amines. Typical conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF or CH₂Cl₂ |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | 70–92% |

HOBt suppresses racemization by forming a stable active ester intermediate.

Acid Chloride Route

Conversion of the carboxylic acid to its chloride (using thionyl chloride or oxalyl chloride ) enables direct amidation with NH₃ or amines. Key advantages include:

Comparative Analysis of Methodologies

Table 1: Efficiency of Amidation Protocols

| Method | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| DCC/HOBt | 85–92 | 98 | Urea derivatives |

| Acid Chloride | 88–95 | 95 | HCl salts |

| Mixed Carbonate | 75–82 | 90 | Symmetrical anhydrides |

Key Insight : The acid chloride route offers superior scalability, while DCC/HOBt ensures stereochemical fidelity for chiral amines.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,2,4-Trimethyl-1,2-dihydrochinolin-8-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in vollständig hydrierte Chinolinderivate umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Aminfunktion.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoff in Gegenwart eines Palladiumkatalysators werden verwendet.

Substitution: Nucleophile wie Amine oder Alkoxide werden üblicherweise unter basischen Bedingungen verwendet.

Hauptprodukte:

Oxidation: Chinolinderivate.

Reduktion: Vollständig hydrierte Chinolinderivate.

Substitution: Verschiedene substituierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated significant hepatoprotective effects in animal models with acetaminophen-induced liver injury. The compound reduced oxidative stress markers and inflammatory responses by normalizing antioxidant enzyme functions and decreasing levels of pro-inflammatory cytokines . This positions it as a potential therapeutic agent for liver protection.

1.2 Anticancer Activity

Research into tetrahydroquinoline derivatives has shown promising anticancer properties. Various derivatives exhibited antiproliferative effects against different cancer cell lines, including prostate and lung carcinoma cells. Notably, specific modifications to the molecular structure enhanced their efficacy compared to their parent compounds . This suggests that further exploration of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives could lead to the development of new anticancer drugs.

Industrial Applications

2.1 Rubber Industry

The primary application of 2,2,4-trimethyl-1,2-dihydroquinoline is as an antioxidant in the rubber industry. It is utilized to enhance the stability and longevity of rubber products by preventing oxidative degradation during processing and use. The compound's oligomeric forms are particularly valued for their non-volatility and effectiveness in providing long-term heat protection .

Table 1: Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline in Rubber Applications

| Property | Description |

|---|---|

| Antioxidant Activity | Prevents oxidative degradation |

| Non-volatility | Reduces leaching from rubber products |

| Heat Protection | Enhances thermal stability |

| Compatibility | Works well with various rubber formulations |

2.2 Eco-friendly Modifications

Recent advancements have focused on designing eco-friendly derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline for use as tire antioxidants. These modified compounds aim to reduce environmental impact while maintaining or enhancing antioxidant activity . A study identified several hydroxylated derivatives with improved performance metrics compared to traditional formulations.

Case Studies

3.1 Hepatoprotective Effects

In a controlled study involving rats subjected to acetaminophen overdose, the administration of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline resulted in significant reductions in liver injury markers and inflammatory cytokines . The study concluded that this compound could serve as a potential therapeutic agent for liver protection against oxidative stress.

3.2 Development of Eco-friendly Tire Antioxidants

A research initiative aimed at developing environmentally friendly tire additives led to the synthesis of over seventy derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline. Twenty candidates showed enhanced antioxidant activity with lower toxicity profiles compared to traditional compounds . This advancement could lead to safer tire manufacturing processes that minimize ecological risks.

Wirkmechanismus

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent type, position, and ring saturation. Key analogs and their distinguishing features are summarized below:

Key Observations:

- Positional Isomerism : The carboxamide group at C-8 in the target compound contrasts with analogs like C7-carboxamide (8a) or C2-carboxanilide derivatives. This positional variation significantly impacts bioactivity; for example, C8-carboxamide derivatives may exhibit enhanced membrane permeability compared to C7 analogs .

- Electron-Withdrawing Groups : Substituents like bromo (-Br) or trifluoromethyl (-CF₃) at C-8 increase molecular weight and hydrophobicity, which may improve stability but reduce aqueous solubility .

Challenges and Limitations

- Yield Disparities: Thiazine-quinoline-carboxamide derivatives (e.g., 8a) exhibit lower yields (38%) due to complex cyclization steps, limiting their practicality .

Biologische Aktivität

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide (TMQCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of TMQCA, focusing on its antioxidant, anti-inflammatory, and hepatoprotective properties, as well as its implications in various disease models.

Chemical Structure and Properties

TMQCA is characterized by its unique quinoline core structure, which is enhanced by multiple methyl substitutions and an amide functional group. The molecular formula of TMQCA is C_{13}H_{15}N_{1}O_{1}, with a molar mass of approximately 231.29 g/mol. This structural configuration contributes to its chemical reactivity and biological activity.

Comparison with Related Compounds

| Compound Name | Key Features |

|---|---|

| 2,2,4-Trimethyl-1,2-dihydroquinoline | Lacks carboxylic acid group; exhibits different reactivity. |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Exhibits strong antioxidant properties; effective in reducing oxidative stress. |

| 2,2,4,6-Tetramethyl-1,2-dihydroquinoline | Contains additional hydrogenation; alters chemical properties significantly. |

Antioxidant Activity

TMQCA and its derivatives have been shown to exhibit significant antioxidant activity. A study focused on designing eco-friendly derivatives of TMQCA indicated that modifications such as hydroxylation at various positions enhanced its antioxidant properties. Out of seventy derivatives evaluated, twenty showed over a 9% increase in antioxidant activity compared to TMQCA itself .

Anti-inflammatory Effects

Research has demonstrated that TMQCA can modulate inflammatory responses. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to reduce markers of oxidative stress and inflammation in a rat model of acetaminophen-induced liver injury. The compound decreased levels of pro-inflammatory cytokines and improved liver function markers by normalizing the antioxidant system's function .

Hepatoprotective Properties

The hepatoprotective effects of TMQCA have been explored extensively. In experimental studies involving rats subjected to acetaminophen toxicity, TMQCA administration resulted in a marked reduction in liver injury markers and apoptosis indicators such as caspase-3 and caspase-9 activities . This suggests that TMQCA may serve as a potential therapeutic agent for liver protection against drug-induced damage.

Study on Hepatoprotection

A significant study assessed the hepatoprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in rats with acetaminophen-induced liver damage. The findings revealed that treatment with the compound:

- Reduced oxidative stress markers.

- Decreased levels of inflammatory cytokines.

- Improved overall liver function indices.

The study concluded that the compound's ability to alleviate oxidative stress and inflammation positions it as a promising candidate for further development as a hepatoprotective agent .

Antioxidant Derivatives for Environmental Applications

Another research effort aimed at developing environmentally friendly tire antioxidants based on TMQCA derivatives highlighted the compound's versatility. The study synthesized several derivatives with enhanced antioxidant properties suitable for use in rubber tires while minimizing environmental toxicity risks .

Q & A

Basic: What are the recommended synthesis protocols for 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide under laboratory conditions?

Answer:

A one-pot tandem synthesis approach is commonly employed for structurally similar quinoline derivatives. For example, 8-methyltetrahydroquinoline derivatives can be synthesized via cyclocondensation of substituted anilines with ketones, followed by functionalization at the C-2 position using dimethylacetamide . Key steps include:

- Catalytic Conditions : Use of mild acids (e.g., acetic acid) or Lewis acids for cyclization.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the carboxamide product.

- Safety Protocols : Avoid inhalation of vapors and ensure proper ventilation during reactions involving volatile solvents .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

Factorial design enables systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example:

| Variable | Low Level | High Level | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 65 → 89 |

| Catalyst (mol%) | 5 | 10 | 72 → 94 |

| Reaction Time (h) | 12 | 24 | 68 → 85 |

This approach resolves interactions between variables, improving yield reproducibility. Pre-experimental screening (e.g., Plackett-Burman design) reduces resource expenditure .

Structural Analysis: What techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : and NMR identify methyl groups (δ 1.2–1.5 ppm for trimethyl) and carboxamide protons (δ 8.1–8.3 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., 8-methyltetrahydroquinoline derivatives show planar quinoline rings with dihedral angles < 5°) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 244.2 for [M+H]).

Structure-Activity Relationship (SAR): How do substituent variations influence biological activity?

Answer:

Comparative studies of quinoline derivatives highlight substituent effects:

| Compound | Substituents | Bioactivity (IC, μM) |

|---|---|---|

| Quinoline-8-carboxamide | No methyl groups | 12.5 (Antimicrobial) |

| 2-Methylquinoline-8-carboxamide | Methyl at C-2 | 8.7 |

| This compound | Trimethyl at C-2, C-4 | 3.2 |

Trimethyl groups enhance lipophilicity and membrane permeability, improving antimicrobial potency .

Computational Modeling: How can AI predict physicochemical properties or reaction pathways for this compound?

Answer:

- COMSOL Multiphysics : Simulates reaction kinetics (e.g., activation energy for cyclization steps).

- Density Functional Theory (DFT) : Predicts electron density maps for carboxamide reactivity (e.g., nucleophilic attack at C-8).

- Machine Learning : Trains models on existing quinoline datasets to optimize solvent selection (e.g., DMF vs. THF) for yield improvement .

Safety and Handling: What precautions are critical during experimental workflows?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing nitrogen oxides or volatile intermediates .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Data Contradictions: How to resolve discrepancies in reported biological activity values?

Answer:

- Assay Validation : Cross-check using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).

- Control Standardization : Normalize data against reference compounds (e.g., ciprofloxacin for antimicrobial studies).

- Meta-Analysis : Compare results across studies adjusting for variables like cell line passage number or solvent polarity .

Advanced Characterization: What advanced techniques probe intermolecular interactions of this compound?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with target proteins (e.g., ΔG = -9.8 kcal/mol for enzyme inhibition).

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (k = 1.2 × 10 Ms).

- Cryo-EM : Visualizes compound-DNA complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.